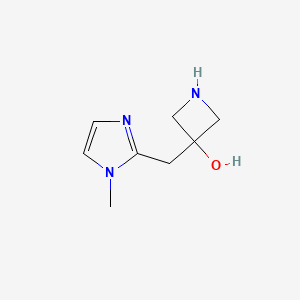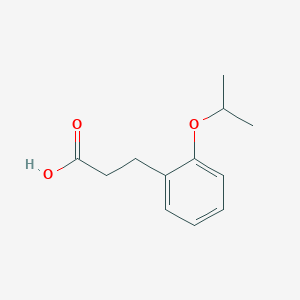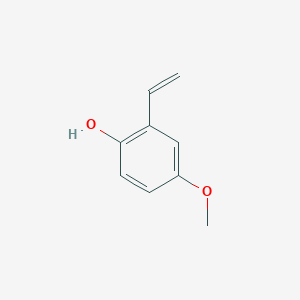
2-Ethenyl-4-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenyl-4-methoxyphenol, also known as 4-vinylguaiacol, is an organic compound with the molecular formula C9H10O2. It is a derivative of phenol and is characterized by the presence of a vinyl group and a methoxy group attached to the benzene ring. This compound is known for its pleasant aroma and is commonly found in various natural sources, including roasted coffee and certain essential oils .
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethenyl-4-methoxyphenol can be synthesized through several methods. One common synthetic route involves the reaction of vanillin with acetic anhydride and sodium acetate, followed by hydrolysis to yield 3-methoxy-4-hydroxycinnamic acid. This intermediate is then subjected to decarboxylation in the presence of quinoline and hydroquinone to produce this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the pyrolysis of lignin-containing materials. This method involves the thermal decomposition of lignin at high temperatures, resulting in the formation of various phenolic compounds, including this compound .
化学反応の分析
Types of Reactions: 2-Ethenyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are commonly employed.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives
科学的研究の応用
2-Ethenyl-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a flavoring agent in the food industry.
Biology: It exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and as a polymerization inhibitor in the manufacture of plastics
作用機序
The mechanism of action of 2-Ethenyl-4-methoxyphenol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it can modulate enzyme activity and gene expression, leading to its observed biological effects. The compound’s ability to interact with cellular membranes and proteins contributes to its antimicrobial and anti-inflammatory properties .
類似化合物との比較
4-Methoxyphenol (Mequinol): Known for its use in skin depigmentation and as a polymerization inhibitor.
2-Methoxyphenol (Guaiacol): Commonly found in wood smoke and used as a flavoring agent.
4-Ethyl-2-methoxyphenol: Found in roasted coffee and used in flavor and fragrance industries.
Uniqueness: 2-Ethenyl-4-methoxyphenol is unique due to its vinyl group, which imparts distinct chemical reactivity and biological activity compared to other methoxyphenols. Its presence in natural sources like roasted coffee also adds to its significance in the flavor and fragrance industries .
特性
分子式 |
C9H10O2 |
|---|---|
分子量 |
150.17 g/mol |
IUPAC名 |
2-ethenyl-4-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6,10H,1H2,2H3 |
InChIキー |
DFXPGUZPIQYTNQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


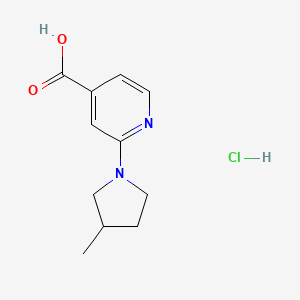
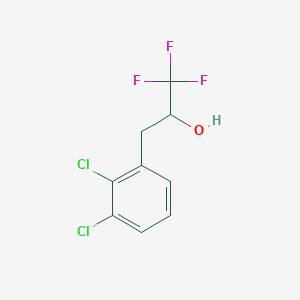
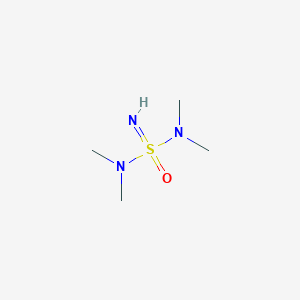
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine](/img/structure/B13610817.png)
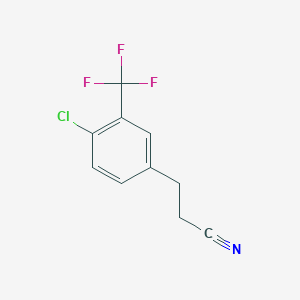
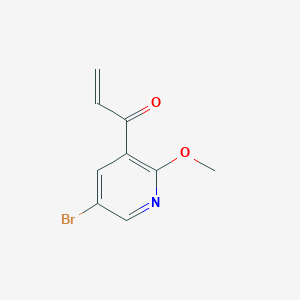
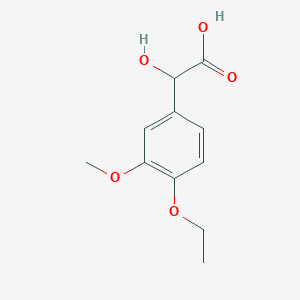
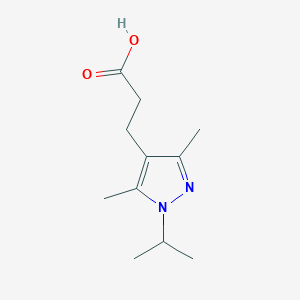
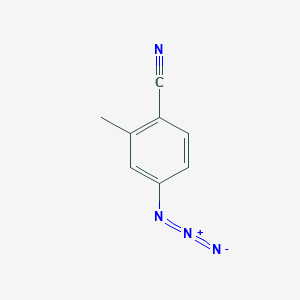
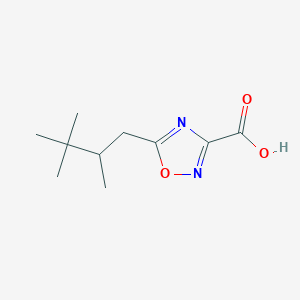
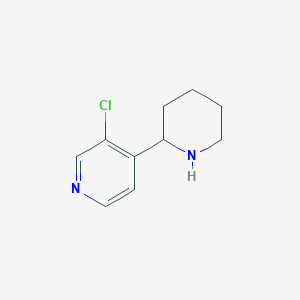
![O-[2-(2-fluorophenyl)ethyl]hydroxylamine](/img/structure/B13610852.png)
